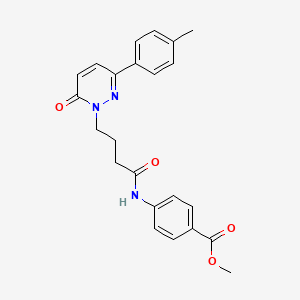![molecular formula C12H12LiN3O2 B2538543 Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 2197062-30-7](/img/structure/B2538543.png)
Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Lithium-ion Batteries (LIBs)
Li3-garnets have garnered attention as potential materials for LIBs due to their stability and ionic conductivity. Researchers have explored various garnet oxide structures, evaluating their suitability as anodes, cathodes, and solid-state electrolytes . These applications are crucial for achieving safer, higher-energy-density batteries.
Anode Applications: Li3-garnets can serve as anodes in LIBs. Their stability and ability to accommodate lithium ions make them promising candidates for improving battery performance.
Cathode Applications: While Li3-garnets are primarily known for their solid-state electrolyte properties, they can also function as cathode materials. Their unique structure allows for reversible lithium intercalation, contributing to overall battery efficiency.
Solid-State Electrolytes: Li3-garnets can replace flammable organic electrolytes in all-solid-state batteries. Their fast ion conductivity and stability make them ideal for enhancing safety and enabling the use of Li-metal anodes.
Solid Polymer Electrolytes (SPEs)
SPEs play a crucial role in next-generation LIBs. Li3-garnets, when incorporated into polymeric matrices, enhance energy density, flexibility, and safety. These all-solid-state systems benefit from Li3-garnets’ ionic conductivity and non-flammability .
Biomedical Applications
Interestingly, Li3-garnets have potential biological uses. While not extensively studied, their unique structure could be leveraged for various biological targets. Further research is needed to explore this intriguing avenue .
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions . .
Mode of Action
Compounds with similar structures have been known to interact with their targets leading to changes at the molecular level .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of lithium, a component of this compound, has been studied extensively .
Result of Action
Compounds with similar structures have been known to have various biological activities .
Action Environment
The environment can significantly influence the action of similar compounds .
properties
IUPAC Name |
lithium;3-(cyclobutylmethyl)imidazo[4,5-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.Li/c16-12(17)11-14-9-5-2-6-13-10(9)15(11)7-8-3-1-4-8;/h2,5-6,8H,1,3-4,7H2,(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMXSGSQRZUATD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC(C1)CN2C3=C(C=CC=N3)N=C2C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/no-structure.png)
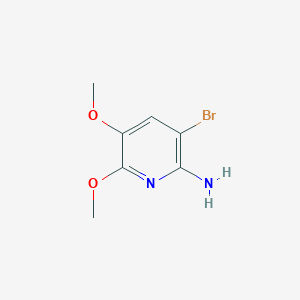
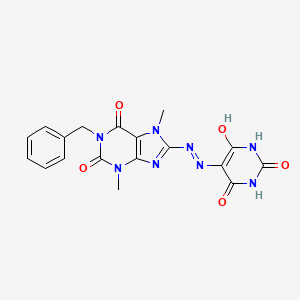
![3-((4-chlorophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2538466.png)
![N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide](/img/structure/B2538468.png)

![3-((2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B2538473.png)
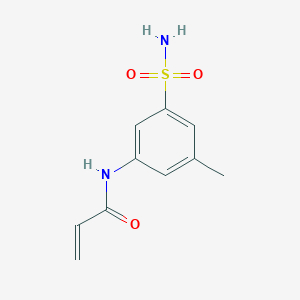
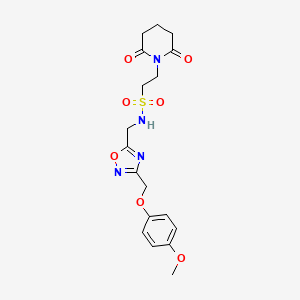


![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2538481.png)
